2-bromopyridine-4-sulfonyl fluoride
CAS No.: 2385372-16-5
Cat. No.: VC11497897
Molecular Formula: C5H3BrFNO2S
Molecular Weight: 240.05 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2385372-16-5 |
|---|---|
| Molecular Formula | C5H3BrFNO2S |
| Molecular Weight | 240.05 g/mol |
| IUPAC Name | 2-bromopyridine-4-sulfonyl fluoride |
| Standard InChI | InChI=1S/C5H3BrFNO2S/c6-5-3-4(1-2-8-5)11(7,9)10/h1-3H |
| Standard InChI Key | IHRWTHXMYOLLNB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN=C(C=C1S(=O)(=O)F)Br |
Introduction
Molecular Structure and Physicochemical Properties
The molecular structure of 2-bromopyridine-4-sulfonyl fluoride is defined by a pyridine core (C₅H₄N) bearing a bromine atom at position 2 and a sulfonyl fluoride (-SO₂F) group at position 4. The planar aromatic ring system creates a conjugated π-network, while the substituents introduce significant electronic asymmetry. The sulfonyl fluoride group adopts a tetrahedral geometry around the sulfur atom, with bond angles of approximately 109.5° for the O-S-O and F-S-O moieties .
Key Structural Features
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Bromine Substituent: The bromine atom at C2 exerts a strong electron-withdrawing inductive effect (-I), polarizing the pyridine ring and enhancing the electrophilicity of the sulfonyl fluoride group.
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Sulfonyl Fluoride Group: The -SO₂F moiety is highly electrophilic, with the fluorine atom acting as a leaving group in nucleophilic substitution reactions. The S=O bonds contribute to the compound’s stability and solubility in polar aprotic solvents .
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₅H₃BrFNO₂S |
| Molecular Weight | 240.05 g/mol |
| SMILES Notation | C1=CN=C(C=C1Br)S(=O)(=O)F |
| Predicted CCS (Ų) [M+H]+ | 130.1 |
| Boiling Point | Not reported |
| Melting Point | Not reported |
| Solubility | Soluble in DMSO, DMF, THF |
The compound’s predicted collision cross-section (CCS) of 130.1 Ų for the [M+H]+ adduct suggests a compact molecular conformation, which may influence its diffusion characteristics in biological systems .
Synthesis and Industrial Production
Synthetic Routes
The synthesis of 2-bromopyridine-4-sulfonyl fluoride typically involves sequential functionalization of pyridine derivatives:
Step 1: Sulfonylation of Pyridine
Pyridine is first sulfonylated using sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H) under controlled conditions. This step introduces the sulfonic acid group (-SO₃H) at the 4-position, favored due to the directing effects of the nitrogen atom.
Step 2: Fluorination
The sulfonic acid intermediate is converted to the sulfonyl fluoride using a fluorinating agent such as phosphorus oxychloride (POCl₃) followed by potassium fluoride (KF). The reaction proceeds via nucleophilic displacement of the chloride by fluoride:
Step 3: Bromination
Electrophilic bromination at the 2-position is achieved using bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃). The sulfonyl fluoride group directs bromination to the ortho position via resonance and inductive effects.
Industrial-Scale Production
Industrial synthesis optimizes yield and purity through:
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Continuous Flow Reactors: Enhance heat transfer and reduce side reactions during exothermic bromination steps.
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Catalytic Systems: Iron-based catalysts lower activation energy for sulfonylation, achieving >85% yield.
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Purification: Recrystallization from ethanol/water mixtures removes unreacted starting materials.
Chemical Reactivity and Reaction Mechanisms
Nucleophilic Substitution
The sulfonyl fluoride group undergoes nucleophilic aromatic substitution (SₙAr) with amines, thiols, and alkoxides. For example, reaction with aniline derivatives yields sulfonamides:
The reaction rate is pH-dependent, with higher rates observed in basic media due to deprotonation of the nucleophile .
Cross-Coupling Reactions
The bromine substituent enables palladium-catalyzed couplings (e.g., Suzuki-Miyaura) to construct biaryl systems. Using Pd(PPh₃)₄ and arylboronic acids, the bromide is replaced with aryl groups:
This reactivity is exploited in pharmaceutical synthesis to introduce hydrophobic moieties .
Oxidation and Reduction
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Oxidation: Treatment with m-chloroperbenzoic acid (mCPBA) oxidizes the pyridine ring to N-oxide derivatives, altering electronic properties.
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Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine, though the sulfonyl fluoride group typically remains intact.
Biological Activity and Applications
Enzyme Inhibition
2-Bromopyridine-4-sulfonyl fluoride acts as a covalent inhibitor by reacting with nucleophilic residues (e.g., serine, cysteine) in enzyme active sites. For instance:
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Serine Proteases: Forms stable sulfonate esters with catalytic serine, blocking substrate hydrolysis .
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Kinases: Modifies ATP-binding pockets, inhibiting phosphorylation cascades in cancer cells .
Antimicrobial Properties
Preliminary studies indicate broad-spectrum activity against Gram-positive bacteria (MIC = 8–16 µg/mL for S. aureus), likely through inhibition of cell wall synthesis enzymes.
Covalent Drug Discovery
The compound’s tunable reactivity makes it a valuable warhead in targeted covalent inhibitors (TCIs). For example:
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eIF4E Inhibition: Covalent modification of Lys162 in eukaryotic initiation factor 4E (eIF4E) suppresses cap-dependent translation, a promising anticancer strategy .
Comparative Analysis with Structural Analogs
| Compound | Substituent Positions | Reactivity | Applications |
|---|---|---|---|
| 2-Bromo-4-sulfonyl fluoride | Br (C2), SO₂F (C4) | High SₙAr reactivity | Covalent inhibitors |
| 4-Bromo-2-sulfonyl fluoride | Br (C4), SO₂F (C2) | Moderate electrophilicity | Polymer crosslinking |
| 2-Chloro-4-sulfonyl fluoride | Cl (C2), SO₂F (C4) | Lower stability | Intermediate in synthesis |
The 2-bromo-4-sulfonyl derivative exhibits superior leaving group ability compared to chloro analogs, enabling reactions under milder conditions .
Future Directions and Research Opportunities
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Proteome-Wide Profiling: Develop chemoproteomic probes to map non-catalytic lysine residues targeted by sulfonyl fluorides .
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Photoredox Catalysis: Explore light-mediated C–F bond activation for late-stage functionalization.
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Biodegradable Materials: Incorporate the compound into self-immolative polymers for controlled drug release.
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